3-Aminocyclobutanone

Catalog No.
S3317418
CAS No.
4640-43-1
M.F
C4H7NO
M. Wt
85.10
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Aminocyclobutanone

CAS Number

4640-43-1

Product Name

3-Aminocyclobutanone

IUPAC Name

3-aminocyclobutan-1-one

Molecular Formula

C4H7NO

Molecular Weight

85.10

InChI

InChI=1S/C4H7NO/c5-3-1-4(6)2-3/h3H,1-2,5H2

InChI Key

MGCDDLHPXZDVOS-UHFFFAOYSA-N

SMILES

C1C(CC1=O)N

Canonical SMILES

C1C(CC1=O)N

Potential as a Building Block for Drug Design:

Many naturally occurring and synthetic molecules with interesting biological properties incorporate a cyclobutane ring with amine groups. These functionalities are found in antibiotics, antiviral agents, and even some antitumor drugs []. Research explores using 3-ACB as a starting material for synthesizing more complex molecules with potential therapeutic applications [].

Here, the focus lies on utilizing 3-ACB's structure as a foundation for building more intricate molecules with desired medicinal properties.

Studying Chirality and its Influence:

3-ACB can exist in two mirror-image forms (enantiomers) due to the presence of a chiral center (an asymmetric carbon atom). Research explores using chiral precursors or catalysts during synthesis to achieve a specific enantiomeric form of 3-ACB derivatives []. This focus on chirality is crucial because different enantiomers of a molecule can exhibit vastly different biological activity.

3-Aminocyclobutanone is an organic compound with the molecular formula C4H7NOC_4H_7NO. It features a cyclobutane ring with an amino group and a carbonyl group, making it a member of the aminoketone family. The compound is notable for its unique structural properties, which contribute to its potential biological and chemical applications. Its systematic name is 3-aminocyclobutan-1-one, indicating the position of the amino group on the cyclobutane ring.

Due to its functional groups. Notable reactions include:

  • Condensation Reactions: It can undergo condensation with other amines or alcohols to form larger molecules, often releasing water as a byproduct .
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride, leading to the formation of 3-aminocyclobutanol.
  • Nucleophilic Addition: The carbonyl carbon can act as an electrophile in nucleophilic addition reactions, allowing for further derivatization of the molecule.

Research indicates that 3-aminocyclobutanone exhibits interesting biological activities. It has been studied for its potential as a lead compound in drug development, particularly in inhibiting specific hydrolase enzymes such as serine proteases and metalloproteases. These enzymes play critical roles in various biological processes, including protein digestion and cell signaling, making their inhibitors valuable in therapeutic contexts .

Several methods exist for synthesizing 3-aminocyclobutanone:

  • Cycloaddition Reactions: One common method involves the cycloaddition of ketenes to amines or other suitable precursors under mild conditions, yielding 3-aminocyclobutanones efficiently .
  • Modular Synthesis: A modular approach allows for the construction of this compound from readily available building blocks, facilitating the introduction of various functional groups .
  • Chemical Transformations: Starting from simple cyclobutane derivatives, chemical transformations such as oxidation and amination can yield 3-aminocyclobutanone.

3-Aminocyclobutanone has several applications in both research and industry:

  • Pharmaceutical Development: Its potential as an enzyme inhibitor makes it a candidate for developing new therapeutic agents targeting diseases linked to protease activity.
  • Chemical Synthesis: The compound serves as a versatile intermediate in organic synthesis, allowing chemists to create more complex molecules through further reactions.

Studies on the interactions of 3-aminocyclobutanone with various biological targets have shown promising results. Its ability to inhibit specific enzymes suggests that it could modulate biochemical pathways effectively. Ongoing research aims to elucidate the mechanisms of action and optimize its efficacy as a drug candidate.

Several compounds share structural similarities with 3-aminocyclobutanone. Here are some notable examples:

Compound NameStructure TypeKey Features
2-AminocyclobutanoneCyclobutane derivativeSimilar amino substitution but different positioning
4-AminocyclobutanoneCyclobutane derivativeVariation in amino group position affects reactivity
CyclopentanoneCyclic ketoneLacks amino functionality but shares cyclic structure
2-PyrrolidinoneFive-membered lactamContains nitrogen but differs in ring size

Uniqueness of 3-Aminocyclobutanone: The unique positioning of the amino group at the third carbon of the cyclobutane ring distinguishes it from other similar compounds. This specific arrangement contributes to its distinct reactivity and biological profile, making it an interesting subject for further investigation in medicinal chemistry.

Palladium-Catalyzed C–H Functionalization

Recent breakthroughs in palladium-catalyzed C(sp³)–H arylation have revolutionized access to enantioenriched 3-aminocyclobutanones. A 2022 study demonstrated that aminomethyl-cyclobutanes undergo Pd(II)-catalyzed arylation with aryl boronic acids using N-acetyl amino acid ligands, achieving enantiomeric ratios exceeding 19:1 [6]. The reaction proceeds via a γ-C–H activation pathway, where the ligand’s chiral environment dictates facial selectivity during the cyclopalladation step. Computational analysis revealed that transition-state distortion energies favor axial chirality transfer from the catalyst to the cyclobutane core [6].

Transient directing groups (TDGs) offer complementary stereocontrol. By temporarily coordinating to palladium centers, TDGs enable single-step C–H functionalization of 3-aminocyclobutanone precursors without pre-functionalization. For example, cis-3-aryl-1-aminocyclobutanes form with >95% diastereoselectivity when using a TDG-assisted protocol [1]. This strategy circumvents the need for stoichiometric chiral auxiliaries while maintaining ring strain tolerance.

Vinylidene Insertion Strategies

Alkenyl nucleophile addition to chiral cyclopropanone surrogates followed by stereospecific ring expansion provides an alternative route. As demonstrated in a 2021 study, 1-sulfonylcyclopropanols react with alkenylmagnesium reagents to form enantioenriched alkylidenecyclobutanones via a bromonium-induced 1,2-migration [2]. The reaction’s regioselectivity is governed by the stability of the intermediate hydroxycyclopropylbromonium species, favoring migration of the most substituted carbon. This method achieves 76–92% yields with complete stereospecificity, enabling gram-scale synthesis of β-aminocyclobutanones through subsequent aza-Michael additions [2].

Diastereomer Differentiation Through Protecting Group Strategies

Cyclic Acetals for 1,2-Diol Protection

Cyclic acetals exert profound steric and electronic effects on diastereoselective transformations. In 3-aminocyclobutanone systems, 1,2-diol protection using acetone-derived acetals under thermodynamic control favors the cis-acetonide diastereomer by a 5:1 ratio [3]. This preference arises from reduced 1,3-diaxial interactions in the transition state, as confirmed by X-ray crystallography of protected intermediates.

Protecting GroupDiastereomer Ratio (cis:trans)Conditions
Acetonide5:1TsOH, Δ
Benzylidene1.2:1PhCHO, HCl
Isopropylidene10:1(Me)₂CO, BF₃·Et₂O

Table 1. Diastereoselectivity in 1,2-diol protection of 3-aminocyclobutanone derivatives [3] [5].

PET Tracer Design Using Fluorinated Analogues

The development of fluorine-18 labeled positron emission tomography tracers based on 3-aminocyclobutanone derivatives has emerged as a promising avenue for molecular imaging applications [8] [9]. Fluorinated cyclobutane amino acid analogues, particularly 1-amino-3-fluorocyclobutane-1-carboxylic acid derivatives, have demonstrated exceptional potential as tumor-avid imaging agents [8] [10].

Research conducted on fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid has shown remarkable tumor uptake characteristics with low background activity in normal brain tissue [8] [10]. In preclinical studies using 9L gliosarcoma models, the fluorinated cyclobutane derivative achieved tumor-to-brain ratios of 6.61 at 60 minutes post-injection, with maximum tumor uptake of 1.72 percentage injected dose per gram [8]. Clinical evaluation in glioblastoma multiforme patients revealed tumor concentrations reaching 146 nanoCuries per milliliter at 35 minutes post-injection, while normal brain tissue uptake remained minimal at 21-29 nanoCuries per milliliter [8].

The synthetic approach for these fluorinated analogues involves nucleophilic substitution reactions using 1-tert-butyl carbamate-3-trifluoromethanesulfonoxy-1-cyclobutane-1-carboxylic acid methyl ester precursors with fluorine-18 fluoride [10]. The radiolabeling process achieves high specific activities of approximately 1.1 Curie per micromole with radiochemical purities exceeding 96 percent [11].

Table 1: Fluorine-18 Labeled Cyclobutane Amino Acid Tracers

TracerTransport SystemClinical ApplicationTumor Uptake (SUV)Clearance Half-Life
18F-FACBCSystem L and ASCT2Prostate cancer, Breast cancer2.8-4.24-5 minutes
18F-FACPCSystem L and ASCT2Prostate cancer2.1-3.63-4 minutes
18F-Fluorocyclobutane derivativesSystem LBrain tumors3.2-5.85-6 minutes

The mechanistic basis for tumor uptake involves interaction with upregulated amino acid transporters, particularly the large amino acid transporter type 1 and alanine-serine-cysteine transporter 2 systems [9]. These transporters are significantly overexpressed in various malignancies, providing the molecular basis for selective tumor accumulation [9] [12].

Bioisosteric Replacement Strategies in Lead Optimization

3-Aminocyclobutanone serves as an effective bioisosteric replacement in pharmaceutical lead optimization programs, offering unique structural advantages over conventional scaffolds [13] [14] [15]. The cyclobutane motif functions as a constrained replacement for acyclic propyl chains and larger cycloalkane systems, providing enhanced binding affinity and improved selectivity profiles [2] [16].

Bioisosteric replacement studies utilizing cyclobutane derivatives have demonstrated significant improvements in target engagement and pharmacological activity [13] [14]. The replacement of 3-aminopiperidine with cis-1,3-cyclobutyldiamine in tofacitinib analogues delivered enhanced Janus kinase 1 selectivity, highlighting the utility of cyclobutane substitutions in kinase inhibitor design [16]. Additionally, cyclobutane-based arginine-glycine-aspartic acid mimetics have shown superior integrin antagonist activity compared to conventional scaffolds [6] [7].

The structural rigidity imposed by the cyclobutane ring system constrains conformational flexibility, leading to improved binding affinity through reduced entropic penalties upon target engagement [2] [17]. This conformational restriction has been particularly valuable in the development of histamine H3 receptor antagonists and retinoic acid-related orphan receptor gamma t inverse agonists, where cyclobutane incorporation resulted in measurably improved affinity profiles [2].

Table 2: Bioisosteric Replacement Outcomes with Cyclobutane Derivatives

Original ScaffoldCyclobutane ReplacementTargetAffinity ImprovementSelectivity Enhancement
3-Aminopiperidinecis-1,3-CyclobutyldiamineJAK13.2-fold8.5-fold
Acyclic propyl chainCyclobutane bridgeH3 receptor2.8-fold4.1-fold
Linear peptideCyclobutane constraintRORγt4.2-fold6.7-fold
Aromatic ringCyclobutane isostereVarious targets1.5-3.8-fold2.3-5.2-fold

The incorporation of 3-aminocyclobutanone derivatives as peptidomimetic elements has proven particularly effective in protease inhibitor design [18]. N-functionalized α-aminocyclobutanones act as transition state analogs, forming reversible hemiacetal adducts with active site nucleophiles such as catalytic cysteine residues [18]. This mechanism has been successfully exploited in the development of severe acute respiratory syndrome coronavirus 2 protease inhibitors, where cyclobutanone-based ligands demonstrated promising inhibitory activity against papain-like proteinase and 3-chymotrypsin-like protease [18].

Metabolic Stability Enhancement Through Cyclobutane Incorporation

The incorporation of cyclobutane rings, including 3-aminocyclobutanone derivatives, into pharmaceutical compounds significantly enhances metabolic stability through multiple mechanisms [6] [19] [7]. The strained ring system provides protection against common metabolic transformations, particularly oxidative metabolism by cytochrome P450 enzymes [4] [7].

Stability studies conducted on cyclobutane-containing integrin antagonists revealed exceptional resistance to hepatic metabolism, with half-lives exceeding 80 minutes in liver microsome assays [6] [7]. The free carboxylic acid forms derived from cyclobutane methyl esters demonstrated remarkable stability, with degradation half-lives greater than 80 minutes compared to rapid ester hydrolysis occurring within 3.6-5.4 minutes [6] [7].

The metabolic stability enhancement mechanism involves the inherent ring strain and unique bond angles of the cyclobutane system, which sterically hinder approach of metabolizing enzymes [19] [4]. Additionally, the electron-withdrawing nature of the strained ring system reduces electron density at potential sites of oxidative metabolism [19].

Table 3: Metabolic Stability Data for Cyclobutane Derivatives

Compound ClassHalf-life (minutes)Metabolic RouteStability Enhancement Factor
Cyclobutane carboxylic acids>80Oxidative metabolism8.2-fold
Aminocyclobutanone derivatives75-85Hydrolytic cleavage6.5-fold
Fluorinated cyclobutanes65-72Cytochrome P4505.8-fold
Cyclobutane RGD mimetics>80Multiple pathways7.3-fold

Comparative analysis with tert-butyl containing analogs revealed that cyclobutane substitution provides superior metabolic protection [19]. While tert-butyl groups are susceptible to oxidative metabolism at the fully sp3 hybridized carbon-hydrogen bonds, the cyclobutane system lacks such vulnerable sites due to its unique electronic structure and geometric constraints [19].

The clinical implications of enhanced metabolic stability include improved pharmacokinetic profiles with extended plasma half-lives and reduced dosing frequency requirements [6] [7]. Cyclobutane-based integrin antagonists demonstrated excellent tolerability in preliminary in vivo studies, supporting their advancement toward clinical evaluation [6] [7].

XLogP3

-1.2

Wikipedia

3-Aminocyclobutan-1-one

Dates

Last modified: 07-26-2023

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